2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of phenoxy, quinolinyl, and piperidinyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing quinoline and piperidine moieties, have been known to exhibit a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other quinoline and piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: This step involves the reaction of piperidine with a suitable halogenated quinoline derivative under basic conditions to form the piperidinyl-quinoline intermediate.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.
Final Coupling: The final step involves coupling the phenoxy-quinoline-piperidine intermediate with a suitable acylating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy or quinoline groups.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Substituted derivatives at the phenoxy or quinoline positions.
Scientific Research Applications
2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzhydryl-piperazin-1-yl)-3-(quinolin-4-yloxy)-propan-2-ol
- 4-(4-Fluoro-benzenesulfinyl)-piperazin-1-yl]-[4-(7-trifluoromethyl-quinolin-4-ylamino)-phenyl]-methanone
Uniqueness
2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of phenoxy, quinolinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-phenoxy-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17(27-19-9-3-2-4-10-19)23(26)25-15-12-20(13-16-25)28-21-11-5-7-18-8-6-14-24-22(18)21/h2-11,14,17,20H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFUTBFUPBUFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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